molecular formula C24H22ClN5O3 B2605430 8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 899727-50-5

8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2605430
CAS No.: 899727-50-5
M. Wt: 463.92
InChI Key: DQDPUYMOKCEQBO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolino-purine-dione family, characterized by a fused bicyclic core (imidazolino[1,2-h]purine) with a 2,4-dione motif. Key structural features include:

  • Substituents: A 3-chloro-4-methylphenyl group at position 8, a 2-methoxyethyl chain at position 3, a methyl group at position 1, and a phenyl ring at position 5.
  • Physicochemical Properties: The chloro and methyl groups enhance lipophilicity, while the methoxyethyl moiety may improve solubility. The phenyl substituents likely contribute to π-π stacking interactions, relevant in biological target binding.

Structural determination of such compounds typically employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .

Properties

CAS No.

899727-50-5

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.92

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H22ClN5O3/c1-15-9-10-17(13-18(15)25)30-19(16-7-5-4-6-8-16)14-29-20-21(26-23(29)30)27(2)24(32)28(22(20)31)11-12-33-3/h4-10,13-14H,11-12H2,1-3H3

InChI Key

DQDPUYMOKCEQBO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Overview

The compound 8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound indicates its structural complexity, which includes various functional groups that may contribute to its biological activity. The molecular formula is C19H22ClN5O3C_{19}H_{22}ClN_{5}O_{3}, and it has a molecular weight of approximately 401.85 g/mol. Its structure can be visualized as follows:

PropertyValue
Molecular FormulaC19H22ClN5O3
Molecular Weight401.85 g/mol
Purity≥95%

Enzyme Inhibition

One of the notable biological activities of this compound could be its role as an enzyme inhibitor. Analogous compounds have been studied for their ability to inhibit enzymes like tyrosinase and various kinases involved in cancer progression. For example:

  • Tyrosinase Inhibition : Compounds structurally related to this imidazolino derivative have shown strong inhibitory effects on tyrosinase, an enzyme critical in melanin production. The inhibition mechanism often involves competitive binding at the active site of the enzyme.

Antimicrobial Properties

There is emerging evidence suggesting that compounds with imidazoline structures can exhibit antimicrobial properties. These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of 8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione:

  • Study on Tyrosinase Inhibition :
    • A study demonstrated that related compounds inhibited mushroom tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid. This suggests a potential application in skin whitening agents or treatments for hyperpigmentation disorders .
  • Antitumor Activity :
    • In vitro studies have indicated that imidazolino derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. This pathway activation leads to programmed cell death and may provide a therapeutic avenue for cancer treatment.

Comparison with Similar Compounds

8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione ()

  • Core Structure : Purine-2,6-dione (vs. 2,4-dione in the target compound).
  • Substituents: Chloro at position 8, methyl groups at 1 and 3, and a 4-methylphenylaminoethyl chain at position 6.
  • Key Differences: The dione group position (2,6 vs. 2,4) alters electronic distribution. The aminoethyl substituent may enable hydrogen bonding, unlike the target’s methoxyethyl group.
  • Synthesis : Similar alkylation strategies are used, but substituent complexity affects reaction conditions .

8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione ()

  • Core Structure: Imidazo[2,1-f]purine-2,4-dione (vs. imidazolino[1,2-h]purine in the target).
  • Substituents: A 3-chloro-4-methoxyphenylamino propyl chain at position 8 and methyl groups at 1, 3, and 7.
  • The absence of a phenyl group at position 7 reduces steric bulk compared to the target compound .

Pyrimidine-Dione Derivatives ()

6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Core Structure : Pyrimidin-2,4-dione (vs. purine-dione in the target).
  • Substituents : Fluorine and hydroxymethyl groups enhance polarity.
  • Key Differences :
    • The pyrimidine core lacks the imidazole ring fusion, reducing conformational rigidity.
    • Fluorine’s electronegativity may increase metabolic stability compared to chlorine .

Tetrahydroimidazo-Pyridine Derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure: Tetrahydroimidazo[1,2-a]pyridine (vs. imidazolino-purine in the target).
  • Substituents: Cyano, nitrophenyl, and ester groups dominate.
  • Key Differences :
    • The nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s chloro-methylphenyl group.
    • Ester moieties increase hydrophilicity but reduce membrane permeability .

Implications of Structural Differences

  • Bioactivity: Chloro and methyl groups (target compound) may enhance binding to hydrophobic enzyme pockets, whereas amino or nitrophenyl groups () could target polar active sites.
  • Solubility : Methoxyethyl and ester substituents (target, ) improve aqueous solubility compared to purely alkyl/aryl derivatives.
  • Synthetic Complexity : Multi-substituted purine-diones (target, ) require precise regioselective synthesis, unlike simpler pyrimidine-diones .

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